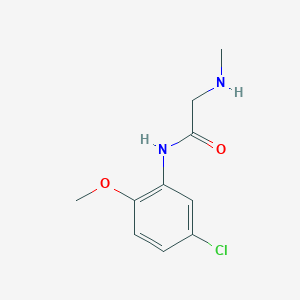

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide (CAS: 733030-88-1) is a substituted acetamide derivative featuring a phenyl ring with 5-chloro and 2-methoxy substituents and a methylamino group attached to the acetamide backbone .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-12-6-10(14)13-8-5-7(11)3-4-9(8)15-2/h3-5,12H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZGQXSNSZEMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213236 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733030-88-1 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733030-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and methylamine.

Reaction Conditions: The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group.

Procedure: The 5-chloro-2-methoxyaniline is first reacted with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with methylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of substituted acetamides.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Compounds :

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)

- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)

- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d)

Comparison :

- Structural Differences: The target compound lacks the quinazoline-sulfonyl or thiadiazole-pyridinyl moieties present in compounds 38, 39, and 7d.

- Biological Activity :

- Compounds 38 and 39 showed broad-spectrum anticancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay) .

- Compound 7d exhibited potent cytotoxicity on Caco-2 cells (IC50: 1.8 µM), surpassing the reference drug 5-fluorouracil .

- Inference: The absence of extended aromatic systems (e.g., thiadiazole) in the target compound may limit its anticancer efficacy compared to these analogs.

Receptor-Targeted Analogs

Key Compounds :

Comparison :

- Structural Differences: The FPR2 agonist features a pyridazinone core absent in the target compound, while the diethylamino analog replaces the methoxy group with a methyl substituent and substitutes methylamino with diethylamino .

- Biological Activity: The pyridazinone derivative activates calcium mobilization and chemotaxis in neutrophils via FPR2 agonism . The diethylamino analog’s bioactivity is uncharacterized in the evidence, but its higher lipophilicity (due to diethylamino) may enhance membrane permeability compared to the target compound’s methylamino group .

Antiviral and Protease-Targeting Analogs

Key Compounds :

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX)

- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2)

Comparison :

- Structural Differences: These SARS-CoV-2 main protease inhibitors incorporate pyridine rings and cyanophenyl/chlorophenyl groups, unlike the target compound’s methoxyphenyl and methylamino groups .

- Biological Activity :

Physicochemical and Functional Group Comparisons

Key Observations :

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C11H14ClN2O2

- Molecular Weight : Approximately 265.14 g/mol

- Functional Groups : Includes a chloro-substituted methoxyphenyl group and a methylamino acetamide moiety.

The presence of these functional groups is believed to enhance the compound's reactivity and biological activity, influencing its interaction with various biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism can disrupt normal cellular processes, making it useful in therapeutic applications.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity to elicit desired biological effects.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against Hep-2 and P815 cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| Hep-2 | 15.0 |

| P815 | 20.0 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by researchers investigated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential for clinical applications in infectious diseases.

- Cytotoxicity Assessment : In another study focusing on its anticancer properties, this compound was evaluated for cytotoxicity against several cancer cell lines. The study found significant cytotoxic activity, particularly in Hep-2 cells, supporting its potential use in cancer therapy .

- Mechanistic Insights : Further research into the mechanism of action revealed that the compound's ability to form covalent bonds with target proteins plays a crucial role in its biological activity. This property may lead to the development of more selective therapeutic agents based on its structure.

Q & A

Q. What are the optimal synthetic conditions for N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide to minimize side reactions?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling the chloro-methoxyphenyl moiety to the methylaminoacetamide backbone. Key parameters include:

- Solvent selection : Dichloromethane or heptane for improved solubility and reaction homogeneity .

- Base choice : Potassium carbonate or triethylamine to neutralize acids formed during amide bond formation .

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acetyl chloride additions) to prevent thermal degradation .

- Reaction time : Extended stirring (12–24 hours) ensures completion, monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, methylamino group resonance, and acetamide carbonyl signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and impurity detection .

- IR spectroscopy : C=O stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) to confirm amide functionality .

Q. How does pH and temperature affect the stability of this compound?

- Methodological Answer : Stability studies should be conducted under accelerated conditions:

- pH stability : Incubate in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC. The compound is likely stable in neutral to mildly acidic conditions but may hydrolyze under strong alkaline conditions due to amide bond cleavage .

- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds (>150°C expected for similar acetamides) .

Q. What are common impurities in this compound synthesis, and how are they mitigated?

- Methodological Answer :

- Unreacted intermediates : Residual 5-chloro-2-methoxyaniline or methylaminoacetyl chloride, removed via aqueous washes (e.g., NaHCO₃ for acidic impurities) .

- Oxidative byproducts : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methoxyphenyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) on the phenyl ring influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies should compare analogs with:

- Halogen variations : Replace Cl with F or Br to assess electronic effects on receptor binding. Fluorine may enhance bioavailability via increased lipophilicity .

- Methoxy group position : Synthesize 2-methoxy vs. 4-methoxy derivatives to evaluate steric effects. The 2-methoxy group in the parent compound likely optimizes spatial alignment with target pockets .

- Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., kinases) to quantify potency shifts .

Q. What biological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer :

- GPCRs : The methylamino group and aromatic system resemble ligands for adrenergic or serotonin receptors. Use radioligand displacement assays to test affinity .

- PPARγ : Acetamide derivatives with chloro-methoxyphenyl groups (e.g., thiazolidinedione analogs) show hypoglycemic activity via PPARγ modulation. Conduct transcriptional activation assays in HEK293 cells .

- Kinases : The planar aromatic system may intercalate into ATP-binding pockets. Screen against kinase panels (e.g., EGFR, VEGFR) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from:

- Purity differences : Re-evaluate compound purity via HPLC and elemental analysis. Impurities >5% can skew bioassay results .

- Assay conditions : Standardize protocols (e.g., cell lines, serum concentration) to minimize variability. For example, use identical ATP concentrations in kinase assays .

- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess if rapid degradation underlies inconsistent in vivo results .

Q. What pharmacokinetic properties (e.g., bioavailability, half-life) should be prioritized in preclinical studies?

- Methodological Answer : Key parameters to assess:

- Solubility : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF). Low solubility may necessitate formulation adjustments (e.g., nanocrystals) .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, which impacts efficacy .

- Metabolic pathways : Incubate with CYP450 isoforms (3A4, 2D6) to identify major metabolites via LC-MS/MS .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in GPCR or enzyme active sites. Validate with MD simulations (AMBER/GROMACS) .

- QSAR modeling : Develop regression models correlating substituent properties (e.g., Hammett σ, logP) with activity data from analogs .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites, such as nucleophilic attack on the acetamide carbonyl .

Q. How does this compound modulate cellular signaling pathways (e.g., apoptosis, inflammation)?

- Methodological Answer :

Pathway analysis requires: - Transcriptomics : RNA-seq or qPCR arrays to identify differentially expressed genes (e.g., Bcl-2 for apoptosis, TNF-α for inflammation) .

- Western blotting : Quantify phosphorylation states of signaling proteins (e.g., MAPK, NF-κB) in treated vs. untreated cells .

- Knockdown/knockout models : Use siRNA or CRISPR to validate target dependency (e.g., PPARγ knockdown in adipocytes to confirm hypoglycemic mechanism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.